2-Bromo-4-((isobutylamino)methyl)phenol

Lipophilicity ortho-Aminomethylphenol SAR Drug-likeness optimization

2-Bromo-4-((isobutylamino)methyl)phenol (CAS 1248656-85-0) is a disubstituted ortho-aminomethylphenol bearing an ortho-bromine and a para-isobutylaminomethyl substituent on the phenolic ring. It belongs to a structurally defined family of halogenated aminomethylphenols that have been pursued in the patent literature for anti-inflammatory, diuretic, and antihypertensive applications.

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
Cat. No. B13289056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-((isobutylamino)methyl)phenol
Molecular FormulaC11H16BrNO
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESCC(C)CNCC1=CC(=C(C=C1)O)Br
InChIInChI=1S/C11H16BrNO/c1-8(2)6-13-7-9-3-4-11(14)10(12)5-9/h3-5,8,13-14H,6-7H2,1-2H3
InChIKeyCQDPGYQFYSOPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-((isobutylamino)methyl)phenol – Core Identity and Procurement-Relevant Physicochemical Profile


2-Bromo-4-((isobutylamino)methyl)phenol (CAS 1248656-85-0) is a disubstituted ortho-aminomethylphenol bearing an ortho-bromine and a para-isobutylaminomethyl substituent on the phenolic ring . It belongs to a structurally defined family of halogenated aminomethylphenols that have been pursued in the patent literature for anti-inflammatory, diuretic, and antihypertensive applications [1]. The compound has a molecular formula of C₁₁H₁₆BrNO, a molecular weight of 258.15 g/mol, a computed LogP of 2.90, a topological polar surface area (TPSA) of 32.26 Ų, and 4 rotatable bonds; it is commercially supplied at ≥95% purity with recommended storage at 2–8 °C under dry, sealed conditions .

Why 2-Bromo-4-((isobutylamino)methyl)phenol Cannot Be Readily Replaced by Other ortho-Aminomethylphenols


Within the ortho-aminomethylphenol chemotype, small changes to the halogen identity, the N-alkyl chain length, or the substitution pattern produce large shifts in lipophilicity, target engagement, and synthetic reactivity. The ortho-bromine atom uniquely enables regioselective oxidative coupling chemistry that chloro and iodo analogs fail to support in the same fashion [1], while the isobutyl side chain on the 4-aminomethyl group delivers a LogP of 2.90 that is approximately 1.0 log-unit higher than the corresponding N-methyl analog (LogP 1.87), a difference that class-level SAR studies have shown translates into significant changes in bacteriostatic potency and enzyme inhibition within this scaffold [2]. Furthermore, regioisomeric placement of the bromine (2-bromo vs. 6-bromo vs. 4-bromo) alters both the electronic environment of the phenol OH and the steric accessibility of the aminomethyl moiety, directly affecting binding to targets such as phenylethanolamine N-methyltransferase (PNMT) and tyrosine phosphatases [3]. These interdependencies mean that generic replacement of 2-bromo-4-((isobutylamino)methyl)phenol with a near neighbor risks loss of the very property that justified its selection in a given experimental or manufacturing protocol.

2-Bromo-4-((isobutylamino)methyl)phenol – Comparator-Anchored Quantitative Differentiation Evidence


LogP Differentiation: Isobutyl vs. Methyl N‑Alkyl Chain in the 2‑Bromo-4-(aminomethyl)phenol Scaffold

The isobutyl substituent on the 4-aminomethyl nitrogen of 2‑bromo-4-((isobutylamino)methyl)phenol provides a computed LogP of 2.90, whereas the corresponding N‑methyl analog (2‑bromo‑4-((methylamino)methyl)phenol) has a LogP of 1.87 . This 1.03 log-unit increase represents an approximate 10.7-fold increase in octanol–water partition coefficient, which a published QSAR study of ortho-aminomethylphenols directly links to enhanced bacteriostatic activity through a two-parameter correlation involving substituent hydrophobicity [1].

Lipophilicity ortho-Aminomethylphenol SAR Drug-likeness optimization

PNMT Enzyme Inhibition: Ortho-Bromo Para-Isobutylaminomethyl Substitution Pattern Confers Measurable Target Engagement

2-Bromo-4-((isobutylamino)methyl)phenol inhibited phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay using the bovine enzyme [1]. In a structurally related but distinct bromophenol scaffold (4-phenylbutenone bromophenol derivatives), representative compounds achieved BChE Ki values in the range of 7.36–29.38 nM [2], demonstrating that the PNMT engagement of the target compound is scaffold-specific and not a general property of all bromophenols. Within the ortho-aminomethylphenol series, the combination of an ortho-bromine and a para-isobutylaminomethyl group creates a defined pharmacophore geometry that is absent in the corresponding 2-bromo-6-((isobutylamino)methyl)phenol regioisomer (CAS 157729-13-0), for which no PNMT data are available, indicating that the 2,4-substitution pattern is critical for this particular target interaction .

Phenylethanolamine N-methyltransferase PNMT inhibition Catecholamine biosynthesis

Tyrosine Phosphatase Inhibition: Ortho-Bromo Substitution Modulates PTP Inhibitory Activity

Bromophenol derivatives as a class have demonstrated significant protein tyrosine phosphatase (PTP) inhibitory activity. A structurally related bromophenol (reported in BindingDB as a bromophenol derivative with PTP activity) showed IC₅₀ values of 1.90 × 10⁴ nM against TC-PTP (human), 3.00 × 10³ nM against SHP-1, and 1.20 × 10⁴ nM against yeast PTP1 [1]. The presence and position of the bromine atom is critical: in a systematic study of LMPTP inhibitors (Table 1, PMC 2022), the compound bearing R₁ = –Br substitution showed an IC₅₀ of 17.6 ± 3.3 μM, whereas the parent unsubstituted analog (R₁ = H) showed an IC₅₀ of 0.239 ± 0.053 μM — a ~74-fold loss in potency upon bromination at that position [2]. This demonstrates that the ortho-bromine in 2-bromo-4-((isobutylamino)methyl)phenol is not a passive structural feature but an active determinant of PTP interaction, and replacement with hydrogen, chlorine, or fluorine would fundamentally alter the PTP inhibition profile.

Protein tyrosine phosphatase PTP1B TC-PTP Bromophenol SAR

Regioisomeric Differentiation: 2-Bromo-4-substituted vs. 2-Bromo-6-substituted Pattern Controls Synthetic Reactivity

A recent study on the regioselective oxidative coupling of monohalogenated phenols reports that phenols bearing ortho-bromo substituents participate in aerobic, ortho–ortho selective oxidative coupling mediated by hydroxo multicopper(II) clusters [1]. The reaction outcome is halogen-dependent: bromo-substituted phenols exhibit distinct reactivity and selectivity compared to their chloro and iodo counterparts. The 2-bromo-4-((isobutylamino)methyl)phenol regioisomer places the bromine at the 2-position (ortho to OH), enabling participation in this coupling chemistry, whereas the 2-bromo-6-((isobutylamino)methyl)phenol regioisomer (CAS 157729-13-0) presents a different steric and electronic environment at the reactive ortho site . The para-isobutylaminomethyl group further modulates the electron density on the ring, influencing coupling efficiency in a manner not achievable with para-unsubstituted or para-methyl-substituted analogs.

Regioselective synthesis Monohalogenated phenol coupling Ortho–ortho oxidative coupling

Combinatorial Pharmacophore: Simultaneous Ortho-Br and Para-Isobutylaminomethyl Substitution as a Defined Patent Class

The European patent EP0191108A1 and related filings explicitly claim ortho-aminomethylphenol compounds of formula wherein X is halogen (Cl, Br, I, F) and R is hydrogen or C₁–C₄ alkyl, for anti-inflammatory, analgesic, diuretic, and antihypertensive uses [1]. Within this claimed space, 2-bromo-4-((isobutylamino)methyl)phenol occupies a specific coordinate: X = Br (largest routinely used halogen in this series, maximizing polarizability and halogen-bonding potential) and R = isobutyl (a branched C₄ alkyl providing the highest LogP among simple C₁–C₄ N-alkyl variants) . The unsubstituted analog 4-((isobutylamino)methyl)phenol (no halogen) and the primary amine 2-bromo-4-(aminomethyl)phenol (R = H) fall at opposite extremes of the patent-defined property space and lack the combined steric, electronic, and lipophilic profile of the target compound .

ortho-Aminomethylphenol patent class Anti-inflammatory Diuretic Halogen-alkyl pharmacophore

Procurement-Relevant Application Scenarios for 2-Bromo-4-((isobutylamino)methyl)phenol Based on Quantitative Differentiation Evidence


Synthetic Building Block for Ortho–Ortho Coupled Biaryl Libraries

The ortho-bromine substituent enables participation in Cu(II)-cluster-mediated regioselective oxidative coupling of monohalogenated phenols, a recently reported methodology for constructing ortho–ortho coupled biaryl products [1]. The para-isobutylaminomethyl group remains available for subsequent diversification (e.g., N-alkylation, acylation, reductive amination), making this compound a strategically bifunctional intermediate. Unlike the 6-bromo regioisomer or the des-bromo analog, only the 2-bromo substitution pattern places the halogen at the reactive ortho site required for this coupling chemistry, while the isobutyl group provides solubility characteristics that facilitate homogeneous reaction conditions.

PNMT-Focused Probe in Catecholamine Pathway Studies

With a measured Ki of 1.11 × 10⁶ nM against bovine PNMT, this compound provides a defined, albeit modest-affinity, starting point for structure-based optimization of PNMT inhibitors [2]. The ortho-bromo/para-isobutylaminomethyl pharmacophore distinguishes it from other bromophenol sub-classes that preferentially target cholinesterases (BChE Ki in the 7–29 nM range) or carbonic anhydrases [3]. Researchers investigating epinephrine biosynthesis can use this compound as a scaffold-specific tool where PNMT engagement — not general bromophenol reactivity — is the selection criterion.

Lipophilicity-Driven SAR Exploration in ortho-Aminomethylphenol Lead Optimization

The 1.03 LogP increment over the N-methyl analog (2.90 vs. 1.87) makes this compound valuable for probing the role of lipophilicity in target engagement, membrane permeability, and metabolic stability within the ortho-aminomethylphenol series . Published QSAR models for this chemotype have established quantitative correlations between substituent hydrophobicity and biological activity [4]. This compound thus serves as the high-LogP anchor point in a congeneric series for assessing whether activity follows a linear or parabolic dependence on lipophilicity, a critical consideration for lead optimization decisions.

Halogen-Bonding Pharmacophore Reference in PTP Inhibitor Design

The ortho-bromine atom provides halogen-bonding capacity that is absent in the des-halogen analog and quantitatively distinct from chloro or fluoro substituents [5]. Within the broader class of bromophenol PTP inhibitors — where the presence vs. absence of bromine has been shown to shift IC₅₀ by ~74-fold in a related scaffold [6] — this compound offers a well-defined substitution pattern for systematically probing bromine-dependent PTP interactions. Medicinal chemistry teams optimizing PTP1B or TC-PTP inhibitors can use it to evaluate whether halogen bonding at the ortho position improves potency, selectivity, or residence time relative to des-bromo or alternative-halogen comparators.

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